REACTION_SMILES
|
[CH3:25][OH:26].[N+:8]([O-:9])(=[O:10])[c:11]1[cH:12][cH:13][c:14]([CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([NH2:22])[CH2:20][CH2:21]2)[cH:23][cH:24]1.[NH:1]1[CH2:2][CH2:3][CH:4]([NH2:5])[CH2:6][CH2:7]1>>[NH2:8][c:11]1[cH:12][cH:13][c:14]([CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([NH2:22])[CH2:20][CH2:21]2)[cH:23][cH:24]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCN(Cc2ccc([N+](=O)[O-])cc2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(CN2CCC(N)CC2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |